molecular formula C17H27N3O B8110541 1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8110541
M. Wt: 289.4 g/mol
InChI Key: XFSJRDZNCGFOSA-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This tetrahydropyrazolopyridine core structure is recognized for its ability to mimic adenine and effectively bind to the hinge region of ATP-binding sites in a wide range of protein kinases. The specific substitution pattern on this molecule, featuring a cyclopentylmethyl group and a distinctive (cyclopropylmethoxy)methyl side chain, is strategically designed to modulate potency, selectivity, and physicochemical properties. Research into this compound and its analogs is primarily focused on oncology and inflammatory diseases, where dysregulated kinase activity is a known driver of pathology. Its primary research value lies in its utility as a key intermediate or a lead compound for the synthesis and optimization of more potent and selective therapeutic agents targeting specific kinase pathways. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to probe complex biological systems involving signal transduction. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

1-(cyclopentylmethyl)-7-(cyclopropylmethoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-2-4-13(3-1)10-20-17-15(9-19-20)7-18-8-16(17)12-21-11-14-5-6-14/h9,13-14,16,18H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJRDZNCGFOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C3=C(CNCC3COCC4CC4)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-aminopyrazole derivatives with α,β-unsaturated aldehydes or ketones in acidic media. For example:

  • Step 1 : Condensation of 3-amino-5-methylpyrazole with cyclopentanone in acetic acid yields a dihydropyridine intermediate.

  • Step 2 : Oxidation with DDQ (dichlorodicyanoquinone) or air affords the aromatic pyrazolo[4,3-c]pyridine.

Key Conditions :

  • Solvent: Acetic acid or HCl/ethanol mixtures.

  • Temperature: 80–120°C.

  • Yield: 60–85%.

Functionalization at Position 1: N-Alkylation

Introduction of Cyclopentylmethyl Group

The cyclopentylmethyl moiety is introduced via N-alkylation using cyclopentylmethyl bromide or chloride under basic conditions.

Procedure :

  • Dissolve pyrazolo[4,3-c]pyridine (1 equiv) in DMF.

  • Add NaH (1.2 equiv) and stir at 0°C for 30 min.

  • Add cyclopentylmethyl bromide (1.5 equiv) and stir at 25°C for 12 h.

  • Quench with H₂O, extract with EtOAc, and purify via column chromatography.

Data :

  • Yield: 70–78%.

  • Characterization: 1H^1H NMR (CDCl₃) δ 4.21 (d, J = 7.1 Hz, 2H, CH₂), 3.02–2.95 (m, 1H, cyclopentyl), 1.85–1.45 (m, 8H, cyclopentyl).

Functionalization at Position 7: Etherification

Hydroxymethylation and Williamson Ether Synthesis

The (cyclopropylmethoxy)methyl group is introduced via a two-step process:

Step 1: Hydroxymethylation

  • Treat the core with paraformaldehyde and HCl to install a hydroxymethyl group at position 7.

    • Yield: 65–72%.

Step 2: Etherification with Cyclopropylmethyl Bromide

  • Dissolve 7-hydroxymethyl intermediate (1 equiv) in THF.

  • Add NaH (1.5 equiv) and cyclopropylmethyl bromide (1.2 equiv).

  • Stir at 60°C for 6 h.

  • Purify via silica gel chromatography.

Data :

  • Yield: 55–63%.

  • Characterization: 13C^13C NMR (CDCl₃) δ 74.8 (OCH₂), 10.5 (cyclopropyl CH₂), 7.3 (cyclopropyl CH).

Alternative Route: One-Pot Multi-Component Reaction

A streamlined approach combines core formation and functionalization in a single pot:

Procedure :

  • React 3-amino-5-methylpyrazole (1 equiv), cyclopentene oxide (1.2 equiv), and cyclopropylmethyl propargyl ether (1.5 equiv) in presence of CuI (10 mol%) and K₂CO₃.

  • Heat at 100°C in DMF for 24 h.

Data :

  • Yield: 50–58%.

  • Advantages: Reduced purification steps; moderate yield due to competing side reactions.

Optimization Challenges and Solutions

Steric Hindrance

Bulky substituents (cyclopentyl, cyclopropyl) hinder reaction rates. Solutions include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

  • Elevating temperatures (80–100°C) for alkylation steps.

Regioselectivity

To ensure correct substitution patterns:

  • Employ directing groups (e.g., Boc protection) during core synthesis.

  • Use Pd/Cu catalysts for selective coupling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Stepwise Functionalization70–78>95High reproducibility
One-Pot Synthesis50–5885–90Fewer steps
Patent CN113264931B65–72>98Scalability for industrial production

Chemical Reactions Analysis

1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The THPP scaffold’s bioactivity is heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Key Findings
LK01512(13e)
(1-(Cyclopropylmethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP)
Cyclopropylmethyl (position 1), nitrofuran (position 5) Antimicrobial (ESKAPE pathogens) MIC ≤ 2 µg/mL against Acinetobacter baumannii; superior to nitrofurantoin .
13g
(1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP)
Methoxyethyl (position 1), nitrofuran (position 5) Antimicrobial Most potent in series (MIC 1 µg/mL); enhanced solubility due to polar methoxy group .
3-Phenyl-THPP derivatives 3-Phenyl (position 3) Antitubercular (Pantothenate synthetase inhibition) IC50 ~356–364 µM; hydrophobic substituents improve activity .
Apixaban
(1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-THPP)
Methoxyphenyl (position 1), carboxamide (position 3) Anticoagulant (Factor Xa inhibitor) High oral bioavailability; clinical use for thrombosis prevention .
Key Observations:

Substituent Effects on Activity :

  • Position 1 : Bulky groups (cyclopentylmethyl, cyclopropylmethyl) enhance target binding through hydrophobic interactions. For example, LK01512(13e) showed potent antimicrobial activity due to cyclopropylmethyl .
  • Position 7 : The cyclopropylmethoxy group in the target compound may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxyethyl in 13g) .
  • Position 5 : Nitrofuran moieties (e.g., in LK01512(13e) and 13g) confer antimicrobial activity by generating reactive intermediates that damage microbial DNA .

Therapeutic Flexibility :

  • The THPP scaffold’s adaptability is evident in its diverse applications: antimicrobial (nitrofuran derivatives), antitubercular (3-phenyl derivatives), and anticoagulant (apixaban) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) logP (Predicted) Solubility
LK01512(13e) 144–145 2.1 Low (lipophilic substituents)
13g 119–120 1.8 Moderate (methoxyethyl enhances polarity)
3-Phenyl-THPP 142–143 (derivative 12f) 3.5 Low (hydrophobic phenyl group)
Target Compound* ~130–140 (estimated) 2.9 (cyclopentyl/cyclopropyl) Likely low (hydrophobic groups)

Notes:

  • The target compound’s cyclopentylmethyl and cyclopropylmethoxy groups likely reduce aqueous solubility but improve membrane permeability and target binding .
  • Apixaban derivatives exhibit balanced logP (~2.5–3.0) for optimal oral absorption .

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents : Cyclopentyl/cyclopropyl groups enhance potency against lipophilic targets (e.g., bacterial membranes or hydrophobic enzyme pockets) but may limit solubility .
  • Polar Groups : Methoxyethyl (13g) improves solubility without compromising activity, suggesting a trade-off between hydrophobicity and bioavailability .
  • Electron-Withdrawing Groups : Nitrofuran (LK01512(13e)) introduces redox-active properties critical for antimicrobial activity .

Biological Activity

1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1422142-59-3) is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in treating various diseases affecting the nervous and immune systems.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H27_{27}N3_3O, with a molecular weight of 289.4 g/mol. The structure features a tetrahydro-pyrazole ring fused with a pyridine moiety, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number1422142-59-3
Molecular FormulaC17_{17}H27_{27}N3_3O
Molecular Weight289.4 g/mol

Biological Activity Overview

Research into the biological activity of pyrazolo[4,3-c]pyridines indicates a range of pharmacological effects:

  • Analgesic and Sedative Effects : Compounds in this class have shown promise as analgesics and sedatives, potentially providing relief in pain management.
  • Antimicrobial Activity : Studies suggest that derivatives may exhibit antimicrobial properties against various pathogens.
  • Antitumor Properties : Some pyrazolo derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
  • Neuroprotective Effects : The compound’s ability to protect neuronal cells from damage has been investigated, suggesting potential applications in neurodegenerative diseases.

Specific Research Findings

Recent studies have highlighted specific biological activities associated with the compound:

  • Inhibition of Enzymes : The compound has been tested for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes play critical roles in neurotransmitter metabolism and could be targeted for treating disorders like Alzheimer's disease.
  • Antidiabetic Activity : Research indicates that certain derivatives can enhance insulin sensitivity in adipocytes, showcasing potential for managing diabetes.

Case Study: Enzyme Inhibition

In a comparative study of various pyrazolo[4,3-c]pyridine derivatives:

  • MAO A Inhibition : Compounds demonstrated IC50_{50} values ranging from 0.5 to 10 µM, indicating varying degrees of potency.
  • Cholinesterase Inhibition : Some derivatives showed significant inhibition with IC50_{50} values less than 5 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents at the 7-position significantly affect enzyme inhibition potency.
  • The presence of electronegative groups enhances binding affinity to target enzymes.

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, leveraging cyclization and functional group modifications. For example:
  • Step 1 : Prepare the pyrazolo[4,3-c]pyridine core via cyclocondensation of hydrazines with ketones or aldehydes under acidic conditions (e.g., HCl/THF) .
  • Step 2 : Introduce the cyclopentylmethyl group via alkylation using cyclopentylmethyl bromide in the presence of a base like K₂CO₃ .
  • Step 3 : Attach the cyclopropylmethoxymethyl moiety via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .
    Critical Parameters : Monitor reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for alkylation steps) to minimize side products .

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopentylmethyl protons at δ 1.5–2.0 ppm; pyrazolo ring carbons at 140–160 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization to verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~330) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous pyrazolo-pyridines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyridines inhibiting phosphodiesterases or adenosine receptors) .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions, focusing on the cyclopropylmethoxy group’s role in hydrophobic binding .
  • In Vitro Assays : Test inhibition constants (Kᵢ) via fluorescence polarization (e.g., PDE4B inhibition) or radioligand displacement (e.g., 3H^3H-cAMP binding) .
    Data Interpretation : Correlate substituent bulk (cyclopentyl vs. cyclopropyl) with activity shifts using regression models .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations for kinase assays) to isolate compound-specific effects .
  • Metabolite Screening : Use LC-MS/MS to identify off-target metabolites (e.g., oxidative degradation of the cyclopropyl group) that may confound results .
  • Structural Analogs : Synthesize and test derivatives lacking the cyclopropylmethoxy group to determine its contribution to activity .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Methodological Answer :
  • LogP Adjustment : Modify the cyclopropylmethoxy group to balance lipophilicity (target LogP 2–3) using ClogP calculators .
  • Prodrug Design : Esterify carboxylate groups (e.g., ethyl ester derivatives) to enhance oral bioavailability, as seen in related compounds .
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS to guide dosing regimens .

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